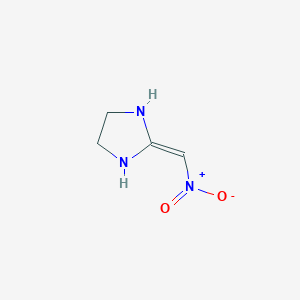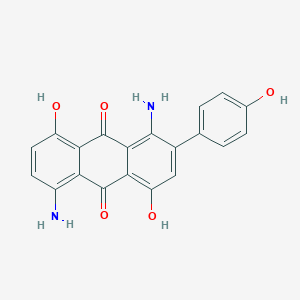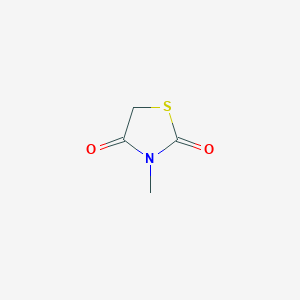![molecular formula C11H10O4 B087864 3-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アクリル酸 CAS No. 14939-91-4](/img/structure/B87864.png)
3-(2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-イル)アクリル酸
概要
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a derivative of caffeic acid, characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to an acrylic acid group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .
科学的研究の応用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This compound has been shown to have a strong inhibitory activity towards urease .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This can have downstream effects on various metabolic processes, including the regulation of nitrogen balance in the body .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of the action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is the inhibition of urease activity. This can lead to a decrease in the production of ammonia from urea, which could have various effects at the molecular and cellular levels, depending on the specific biological context .
Action Environment
The action, efficacy, and stability of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with urease . Additionally, the presence of other molecules could potentially interfere with its action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the reaction of caffeic acid with appropriate reagents to introduce the dihydrobenzo[b][1,4]dioxin moiety. One reported method includes the use of a copper(II) complex to facilitate the reaction . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and may require heating to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid group to a corresponding alcohol or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.
類似化合物との比較
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)acrylic acid: Similar structure but with a different position of the dihydrobenzo[b][1,4]dioxin moiety.
3,4-Dimethylenedioxycinnamic acid: Contains a methylenedioxy group instead of the dihydrobenzo[b][1,4]dioxin moiety.
3,4-Ethylenedioxycinnamic acid: Features an ethylenedioxy group in place of the dihydrobenzo[b][1,4]dioxin moiety.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is unique due to its specific dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties
特性
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid interact with urease?
A: While the exact mechanism of interaction isn't fully elucidated in the provided abstracts, research suggests that the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid exhibits urease inhibitory activity. [, ] This likely involves the complex binding to the urease enzyme, potentially at its active site, thereby hindering its catalytic function. Further research, including enzyme kinetics studies and structural analysis of the enzyme-inhibitor complex, would be needed to fully characterize the interaction mechanism.
Q2: What spectroscopic techniques were employed to study the interaction between the copper(II) complex and urease?
A: One of the provided research articles employed fluorescence spectroscopy to investigate the interaction between the copper(II) complex of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid and urease. [] This technique is particularly useful for studying molecular interactions as it allows researchers to observe changes in fluorescence emission upon binding. By analyzing these changes, information about the binding affinity, stoichiometry, and potential binding sites can be obtained.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)







